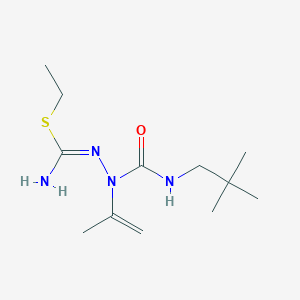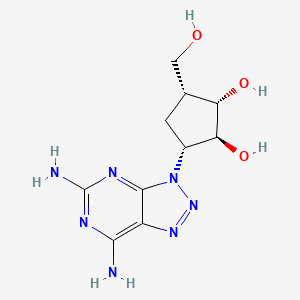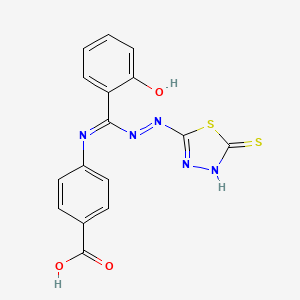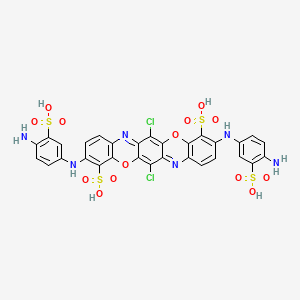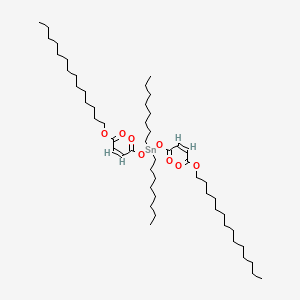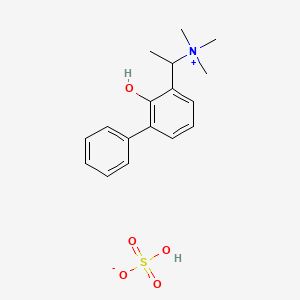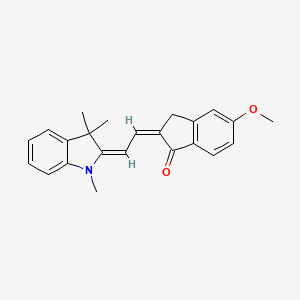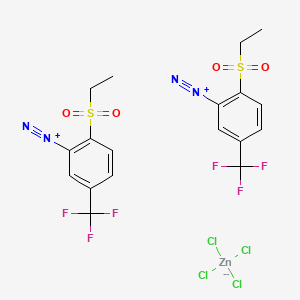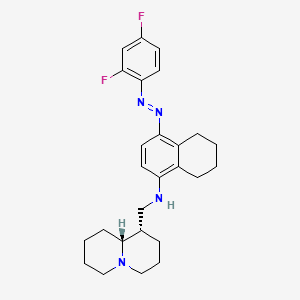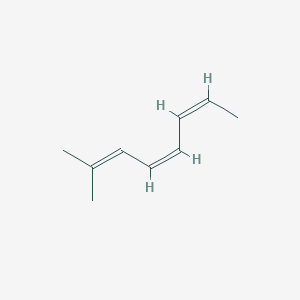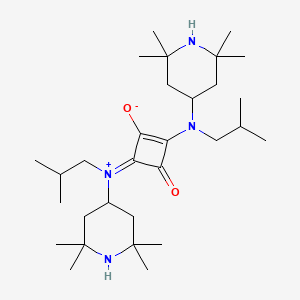
2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclobutene core with two isobutyl-substituted tetramethylpiperidyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium typically involves multi-step organic reactions. The process begins with the preparation of the tetramethylpiperidyl groups, followed by their attachment to the cyclobutene core. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,6,6-Tetramethyl-4-piperidyl) sebacate: A related compound with similar structural features but different functional groups.
2,2,6,6-Tetramethyl-4-piperidinol: Another compound with a tetramethylpiperidyl group, used in different applications.
Uniqueness
2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium is unique due to its cyclobutene core and the specific arrangement of its functional groups
Properties
CAS No. |
85909-45-1 |
|---|---|
Molecular Formula |
C30H54N4O2 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
2-[2-methylpropyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-4-[2-methylpropyl-(2,2,6,6-tetramethylpiperidin-4-yl)azaniumylidene]-3-oxocyclobuten-1-olate |
InChI |
InChI=1S/C30H54N4O2/c1-19(2)17-33(21-13-27(5,6)31-28(7,8)14-21)23-25(35)24(26(23)36)34(18-20(3)4)22-15-29(9,10)32-30(11,12)16-22/h19-22,31-32H,13-18H2,1-12H3 |
InChI Key |
SVZXVDPXOJBYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CC(NC(C1)(C)C)(C)C)C2=C(C(=[N+](CC(C)C)C3CC(NC(C3)(C)C)(C)C)C2=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




